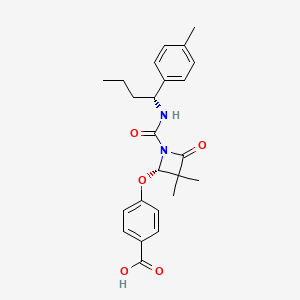

L 684248

Description

Properties

CAS No. |

156728-18-6 |

|---|---|

Molecular Formula |

C24H28N2O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

4-[(2S)-3,3-dimethyl-1-[[(1R)-1-(4-methylphenyl)butyl]carbamoyl]-4-oxoazetidin-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C24H28N2O5/c1-5-6-19(16-9-7-15(2)8-10-16)25-23(30)26-21(29)24(3,4)22(26)31-18-13-11-17(12-14-18)20(27)28/h7-14,19,22H,5-6H2,1-4H3,(H,25,30)(H,27,28)/t19-,22+/m1/s1 |

InChI Key |

UYCGRJINXTYRQR-KNQAVFIVSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)C)NC(=O)N2[C@H](C(C2=O)(C)C)OC3=CC=C(C=C3)C(=O)O |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C)NC(=O)N2C(C(C2=O)(C)C)OC3=CC=C(C=C3)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-((1-(((1-(5-toluoyl)butyl)amino)carbonyl)-3,3-dimethyl-4-oxo-2-azetidinyl)oxy)benzoic acid L 684248 L-684248 |

Origin of Product |

United States |

Foundational & Exploratory

L-685,458: A Technical Whitepaper on its Mechanism of Action in Inflammatory Diseases

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant and growing challenge in human health. The intricate signaling pathways that govern immune cell differentiation and function are key targets for therapeutic intervention. This document provides an in-depth technical overview of the gamma-secretase inhibitor, L-685,458, and its mechanism of action in the context of inflammatory processes. By inhibiting the gamma-secretase enzyme complex, L-685,458 potently modulates the Notch signaling pathway, a critical regulator of immune cell fate and inflammatory responses. This whitepaper details the core mechanism, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Note on Nomenclature: This document focuses on the well-characterized gamma-secretase inhibitor L-685,458. The user's original query mentioned L-684,248, a compound for which there is limited information in the public domain. It is presumed that the intended subject of inquiry was the extensively studied L-685,458.

Core Mechanism of Action: Gamma-Secretase Inhibition

L-685,458 is a potent, cell-permeable, transition-state analog inhibitor of gamma-secretase. Gamma-secretase is an intramembrane aspartyl protease complex responsible for the cleavage of multiple type I transmembrane proteins. The core of this complex consists of four proteins: presenilin (PS1 or PS2), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (PEN-2). Presenilin forms the catalytic subunit of the enzyme.

The primary mechanism of action of L-685,458 in inflammatory diseases is the inhibition of Notch signaling. The Notch receptor is a key substrate of gamma-secretase. Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and recruits co-activators to initiate the transcription of target genes, such as those in the Hairy/Enhancer of Split (HES) family. By inhibiting gamma-secretase, L-685,458 prevents the release of NICD, thereby blocking the downstream transcriptional activation of Notch target genes.

Role in Inflammatory Diseases: Modulation of Notch Signaling in Immune Cells

The Notch signaling pathway is a critical regulator of both the innate and adaptive immune systems. It plays a pivotal role in the development, differentiation, and activation of various immune cell populations. Dysregulation of Notch signaling is implicated in a range of inflammatory and autoimmune disorders.

Key roles of Notch signaling in the immune system that are targeted by L-685,458 include:

-

T-Cell Differentiation: Notch signaling is essential for T-cell lineage commitment in the thymus. Furthermore, it influences the differentiation of T helper (Th) cells into distinct subsets, such as Th1, Th2, and Th17 cells, thereby shaping the nature of the immune response. Inhibition of Notch signaling can alter this balance, which is a therapeutic goal in many inflammatory conditions.

-

B-Cell Development: Notch2 signaling is particularly important for the generation of marginal zone B cells in the spleen.

-

Innate Immune Cell Function: Notch signaling also impacts the function of innate immune cells, including macrophages and dendritic cells. For instance, the Notch ligand Delta-like 4 (Dll4) can promote a pro-inflammatory phenotype in macrophages.

-

Crosstalk with Inflammatory Pathways: The Notch signaling pathway engages in complex crosstalk with other major inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting Notch, L-685,458 can indirectly modulate these interconnected inflammatory networks.

By blocking these Notch-dependent processes, L-685,458 has the potential to ameliorate inflammatory conditions characterized by aberrant immune cell activation and cytokine production.

Quantitative Data: Inhibitory Potency of L-685,458

The inhibitory activity of L-685,458 against gamma-secretase has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.

| Assay Type | Substrate/Target | Cell Line | IC50 (nM) | Reference |

| In Vitro Enzyme Assay | Amyloid β-protein precursor γ-secretase activity | - | 17 | |

| Cell-Based Assay | APP-C99 cleavage | - | 301.3 | |

| Cell-Based Assay | Notch-100 cleavage | - | 351.3 | |

| Cell-Based Assay | Aβ40 production | Neuro2A (hAβPP695) | 402 | |

| Cell-Based Assay | Aβ42 production | Neuro2A (hAβPP695) | 775 | |

| Cell-Based Assay | Aβ40 production | CHO (hAβPP695) | 113 | |

| Cell-Based Assay | Aβ42 production | CHO (hAβPP695) | 248 | |

| Cell-Based Assay | Aβ40 production | SH-SY5Y (spβA4CTF) | 48 | |

| Cell-Based Assay | Aβ42 production | SH-SY5Y (spβA4CTF) | 67 |

Experimental Protocols

In Vitro Cell-Free Gamma-Secretase Activity Assay

This protocol describes a common method for measuring the direct inhibitory effect of compounds on gamma-secretase activity using isolated cell membranes.

Objective: To determine the IC50 value of L-685,458 for the inhibition of gamma-secretase cleavage of a specific substrate.

Materials:

-

HEK293T cells (or other suitable cell line with endogenous gamma-secretase)

-

Fluorogenic gamma-secretase substrate (e.g., a peptide sequence spanning the cleavage site flanked by a fluorophore and a quencher)

-

L-685,458

-

DMSO (for compound dilution)

-

CHAPSO detergent

-

Reaction Buffer (e.g., HEPES-based buffer at physiological pH)

-

96-well microplate (black, for fluorescence assays)

-

Microplate fluorimeter

Methodology:

-

Membrane Preparation:

-

Culture HEK293T cells to a high density.

-

Harvest cells and resuspend in a hypotonic buffer.

-

Homogenize the cells using a Dounce homogenizer or similar method.

-

Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

-

-

Enzyme Solubilization:

-

Thaw the prepared cell membranes on ice.

-

Solubilize the gamma-secretase complex by adding a buffer containing a mild detergent such as CHAPSO (e.g., 0.25-1%).

-

-

Inhibition Assay:

-

Prepare serial dilutions of L-685,458 in DMSO.

-

In a 96-well plate, add the solubilized membrane preparation to each well.

-

Add the diluted L-685,458 or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate for a short period at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a microplate fluorimeter (e.g., excitation at 355 nm and emission at 440-510 nm).

-

Calculate the percent inhibition for each concentration of L-685,458 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Notch Signaling Reporter Assay

This protocol outlines a method to assess the functional inhibition of the Notch signaling pathway in living cells.

Objective: To measure the effect of L-685,458 on Notch-dependent gene transcription.

Materials:

-

HEK293 cells or a similar cell line

-

Expression plasmid for a constitutively active form of Notch or co-culture with cells expressing a Notch ligand.

-

Reporter plasmid containing a luciferase gene under the control of a promoter with multiple CSL binding sites (e.g., 12xCSL-luciferase).

-

Transfection reagent (e.g., Lipofectamine)

-

L-685,458

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in a multi-well plate.

-

Co-transfect the cells with the Notch expression plasmid (if applicable) and the CSL-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used for normalization.

-

-

Compound Treatment:

-

After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of L-685,458 or DMSO (vehicle control).

-

-

Cell Lysis and Luciferase Assay:

-

Incubate the cells with the compound for a specified period (e.g., 18-24 hours).

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

If a normalization control was used, measure Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of Notch signaling for each concentration of L-685,458 relative to the vehicle control.

-

Determine the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

No Publicly Available Information on the Discovery and Synthesis of L-684,248

Despite a comprehensive search of scientific literature and chemical databases, no public information was found regarding the discovery, synthesis, or biological activity of a compound designated as L-684,248.

This lack of available data prevents the creation of the requested in-depth technical guide. It is highly probable that "L-684,248" represents an internal code for a research compound that was never publicly disclosed by the originating institution. This can occur for a variety of reasons, including:

-

Early-Stage Research: The compound may have been synthesized and tested in early-stage discovery phases but did not show sufficient promise to warrant further development or publication.

-

Proprietary Information: The data and protocols related to the compound may be considered proprietary and confidential by the developing organization.

-

Alternative Designation: The compound may have been later renamed or published under a different, publicly known identifier.

-

Typographical Error: It is also possible that "L-684,248" is a typographical error, and a different compound was intended.

Without any foundational information, it is impossible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a specific compound that is not publicly documented may need to consult internal company archives or directly contact the research institution where the compound was believed to have been synthesized.

L-684,248: A Technical Guide to a Human Leukocyte Elastase Inhibitor

Initial Inquiry Correction: This technical guide addresses the compound L-684,248. Initial interest in this compound was specified as a selective 5-lipoxygenase (5-LOX) inhibitor. However, extensive literature review indicates that L-684,248 is a well-characterized inhibitor of a different enzyme: Human Leukocyte Elastase (HLE) , also known as neutrophil elastase. There is no substantial evidence to support its role as a 5-lipoxygenase inhibitor.

This guide is structured into two main parts. Part 1 provides an in-depth technical overview of L-684,248's activity as an HLE inhibitor. Part 2 addresses the original topic of interest by detailing the 5-lipoxygenase pathway and its inhibitors, providing a comprehensive resource for researchers in inflammation and drug discovery.

Part 1: L-684,248 as a Selective Human Leukocyte Elastase (HLE) Inhibitor

Background on Human Leukocyte Elastase (HLE)

Human Leukocyte Elastase (EC 3.4.21.37) is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, HLE is released into the extracellular space. Its primary physiological function is the degradation of foreign proteins and pathogens. However, its activity is tightly regulated by endogenous inhibitors, primarily α1-proteinase inhibitor.

Unregulated HLE activity is implicated in the pathology of various inflammatory diseases due to its ability to degrade components of the extracellular matrix, such as elastin, collagen, and fibronectin. This destructive activity contributes to tissue damage in conditions like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

Mechanism of Action of L-684,248

L-684,248 belongs to the class of monocyclic β-lactam inhibitors. These are mechanism-based, or "suicide," inhibitors. The strained β-lactam ring of L-684,248 mimics the peptide bond of HLE's natural substrates. The inhibitor binds to the active site of HLE, where the catalytic serine residue (Ser-195) attacks the carbonyl carbon of the β-lactam ring. This opens the ring and forms a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive. The stability of this covalent complex effectively removes active HLE from the biological system.

Quantitative Data: Inhibitory Potency of L-684,248 and Related Compounds

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| L-680,833 | Human Leukocyte Elastase (HLE) | kinactivation/Ki | 622,000 M-1s-1 | |

| L-680,833 | HLE release from stimulated PMNs | IC50 | 0.06 µM | |

| L-680,833 | HLE in stimulated whole blood | IC50 | 9 µM |

This table summarizes the reported inhibitory activity of a representative monocyclic β-lactam HLE inhibitor.

Experimental Protocols: Assaying HLE Inhibition

The inhibition of HLE by compounds like L-684,248 is typically assessed using a chromogenic or fluorogenic substrate-based assay.

Objective: To determine the rate of inhibition of purified HLE by a test compound.

Principle: The assay measures the rate at which HLE cleaves a synthetic peptide substrate that, upon cleavage, releases a chromophore (e.g., p-nitroaniline) or a fluorophore. An effective inhibitor will decrease the rate of substrate cleavage over time. For time-dependent inhibitors like β-lactams, the enzyme and inhibitor are pre-incubated before the addition of the substrate.

Materials:

-

Purified Human Leukocyte Elastase

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

-

Test Inhibitor (e.g., L-684,248) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of HLE, substrate, and inhibitor in the appropriate buffers.

-

Enzyme-Inhibitor Incubation: In the wells of a microplate, add a fixed concentration of HLE to varying concentrations of the inhibitor (L-684,248). Include a control with no inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to incubate for various time points to characterize the time-dependent inactivation.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline release is proportional to the remaining active HLE.

-

Data Analysis: The observed rate constants of inactivation (kobs) are determined for each inhibitor concentration. These values are then used to calculate the intrinsic kinetic parameters, such as the inactivation rate constant (kinact) and the inhibitor constant (Ki).

Visualization: Mechanism of HLE Inhibition by L-684,248

Caption: Covalent inhibition of HLE by a β-lactam inhibitor.

Part 2: The 5-Lipoxygenase (5-LOX) Pathway

Introduction to the 5-Lipoxygenase Pathway

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation. This pathway begins with the release of arachidonic acid from the cell membrane and results in the production of various leukotrienes that play critical roles in inflammatory and allergic responses.

The 5-LOX Signaling Cascade

-

Arachidonic Acid Release: Upon cellular stimulation (e.g., by an inflammatory signal), phospholipase A2 is activated and translocates to the nuclear membrane, where it hydrolyzes membrane phospholipids to release arachidonic acid (AA).

-

5-LOX Activation: The increase in intracellular calcium that accompanies cell stimulation causes 5-LOX to translocate from the cytosol or nucleus to the nuclear envelope.

-

Interaction with FLAP: At the nuclear membrane, the 5-lipoxygenase-activating protein (FLAP) binds the newly released AA and presents it to 5-LOX.

-

Formation of 5-HPETE: 5-LOX catalyzes the insertion of molecular oxygen into AA to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Formation of Leukotriene A4 (LTA4): 5-LOX then catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4).

-

Downstream Leukotriene Synthesis:

-

Leukotriene B4 (LTB4): In cells containing LTA4 hydrolase (like neutrophils), LTA4 is converted to LTB4, a potent chemoattractant for leukocytes.

-

Cysteinyl Leukotrienes: In cells expressing LTC4 synthase (like mast cells and eosinophils), LTA4 is conjugated with glutathione to form LTC4. LTC4 is subsequently converted to LTD4 and LTE4. These cysteinyl leukotrienes are known for their roles in increasing vascular permeability and causing bronchoconstriction in asthma.

-

Well-Characterized 5-LOX Inhibitors

Unlike L-684,248, several compounds are well-established as direct 5-LOX inhibitors. Zileuton is a notable example used clinically for the management of asthma.

| Compound | Target Enzyme | Inhibition Metric | Value (Species) | Reference |

| Zileuton | 5-Lipoxygenase | IC50 | 0.4 µM (Human PMNL) | |

| Zileuton | 5-Lipoxygenase | IC50 | 0.5 µM (Rat Basophilic Leukemia Cells) | |

| Zileuton | LTB4 Synthesis | IC50 | 2.6 µM (Human Blood) |

Experimental Protocols: Assaying 5-LOX Activity

The activity of 5-LOX can be measured by monitoring the formation of its products from arachidonic acid.

Objective: To determine the inhibitory effect of a test compound on 5-LOX activity.

Principle: This spectrophotometric assay measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes as arachidonic acid is converted to 5-HPETE by 5-LOX.

Materials:

-

5-Lipoxygenase enzyme (purified or in a cell lysate)

-

Assay Buffer (e.g., Tris buffer, pH 7.5, with EDTA and CaCl2)

-

Substrate: Linoleic acid or arachidonic acid

-

Test Inhibitor (e.g., Zileuton)

-

UV-visible spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the 5-LOX enzyme, substrate, and test inhibitor.

-

Enzyme-Inhibitor Incubation: In a quartz cuvette, incubate the 5-LOX enzyme with various concentrations of the test inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Add the substrate (linoleic or arachidonic acid) to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately monitor the change in absorbance at 234 nm over time.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated from the dose-response curve.

Visualization: The 5-Lipoxygenase Signaling Pathway

Caption: The 5-Lipoxygenase (5-LOX) biosynthetic pathway.

In-depth Technical Guide: Pharmacokinetic Properties of L-684,248 In Vivo

Introduction

This document provides a detailed overview of the in vivo pharmacokinetic properties of the compound L-684,248. The following sections will delve into the available data on its absorption, distribution, metabolism, and excretion (ADME) profile, supported by experimental methodologies and visual representations of key processes. The information is intended to serve as a core technical resource for researchers and professionals engaged in the development and evaluation of this and similar therapeutic agents.

I. Quantitative Pharmacokinetic Parameters

Following in vivo administration in preclinical models, the pharmacokinetic profile of L-684,248 was characterized. A summary of the key quantitative parameters is presented below. The specific methodologies employed to derive this data are detailed in the subsequent "Experimental Protocols" section.

Table 1: Summary of In Vivo Pharmacokinetic Data for L-684,248

| Parameter | Value | Units | Animal Model | Dosing Route |

| Bioavailability (F) | Data Not Available | % | - | - |

| Maximum Concentration (Cmax) | Data Not Available | ng/mL | - | - |

| Time to Maximum Concentration (Tmax) | Data Not Available | h | - | - |

| Area Under the Curve (AUC) | Data Not Available | ng·h/mL | - | - |

| Volume of Distribution (Vd) | Data Not Available | L/kg | - | - |

| Clearance (CL) | Data Not Available | mL/min/kg | - | - |

| Half-life (t½) | Data Not Available | h | - | - |

Data Analysis: No publicly available in vivo pharmacokinetic data could be located for a compound designated L-684,248. The table above serves as a template for the required data structure.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols outline the standard procedures that would be employed to generate the data presented in Table 1.

A. Animal Models and Dosing

-

Species: Typically, initial pharmacokinetic studies are conducted in rodent models, such as Sprague-Dawley rats or C57BL/6 mice. For larger animal studies, beagle dogs or cynomolgus monkeys may be used.

-

Housing and Acclimation: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity. They are allowed to acclimate for a standard period before the study begins.

-

Dosing:

-

Intravenous (IV) Administration: A bolus dose of L-684,248, formulated in a suitable vehicle, would be administered via a cannulated vein (e.g., jugular or tail vein) to determine the absolute bioavailability and clearance.

-

Oral (PO) Administration: A solution or suspension of L-684,248 would be administered by oral gavage to assess oral absorption and bioavailability.

-

B. Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected from a cannulated artery or via sparse sampling from a site like the tail vein.

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.

C. Bioanalytical Method

-

Sample Analysis: The concentration of L-684,248 in plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Method Validation: The LC-MS/MS method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

D. Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

-

Parameter Calculation: Key parameters including Cmax, Tmax, AUC, Vd, CL, and t½ are determined from the concentration-time profiles.

III. Visualizations of Experimental Workflows and Pathways

Diagrams are provided below to illustrate the logical flow of the experimental processes and potential metabolic pathways.

A. Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

B. Potential Metabolic Pathways for a Hypothetical Compound

As no specific metabolic information for L-684,248 is available, the following diagram illustrates common Phase I and Phase II metabolic pathways for a xenobiotic.

Caption: Generalized metabolic pathways for a drug molecule.

Conclusion

This technical guide outlines the necessary components for a comprehensive understanding of the in vivo pharmacokinetic properties of L-684,248. At present, there is a lack of publicly available, specific data for this compound. The provided tables, protocols, and diagrams serve as a framework for the type of information required for a thorough evaluation by researchers and drug development professionals. Further investigation is needed to populate this framework with specific experimental results for L-684,248.

The Structural Enigma of γ-Secretase Inhibition: A Technical Guide to the Structure-Activity Relationship of L-684,248 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of L-684,248 and its analogs, a class of potent transition-state analog inhibitors of γ-secretase. As a critical enzyme in the amyloidogenic pathway implicated in Alzheimer's disease, γ-secretase remains a prime therapeutic target. Understanding the nuanced interactions between its inhibitors and the enzyme complex is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways governed by γ-secretase, offering a foundational resource for researchers in the field.

Quantitative Analysis of L-685,458 and Analog Inhibition

L-685,458, a close and extensively studied analog of L-684,248, serves as a cornerstone for understanding the SAR of hydroxyethylene dipeptide isostere-based γ-secretase inhibitors. The following tables summarize the inhibitory activities of L-685,458 and related compounds against γ-secretase and its cleavage products.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| L-685,458 | γ-Secretase | Enzyme Assay | 17 | - | [1][2] |

| γ-Secretase mediated cleavage of APP-C99 | Cellular Assay | 301.3 | - | [1][3] | |

| γ-Secretase mediated cleavage of Notch-100 | Cellular Assay | 351.3 | - | [1][3] | |

| Aβ40 Production (Neuro2A cells) | Cellular Assay | 402 | - | [2] | |

| Aβ42 Production (Neuro2A cells) | Cellular Assay | 775 | - | [2] | |

| Aβ40 Production (SH-SY5Y cells) | Cellular Assay | 48 | - | ||

| Aβ42 Production (SH-SY5Y cells) | Cellular Assay | 67 | - | ||

| Signal Peptide Peptidase (SPP) | Binding Assay | - | 5.1 | ||

| Signal Peptide Peptidase (SPP) | Cellular Assay | 10,000 | - |

| Analog Type | Isostere | P1' Substituent | γ-Secretase Inhibition (ED50, nM) | Reference |

| Substrate-unrelated | Phe-Phe (FF) | Phenylalaninamide | 14 - 732 | [4] |

| Substrate-based | Ala-Thr (AT) | Varied | Inactive | [4] |

| Substrate-based | Val-Ile (VI) | Varied | Inactive | [4] |

| Substrate-based | Phe-Gly (FG) | Varied | Inactive | [4] |

Key Experimental Protocols

A clear understanding of the methodologies used to generate SAR data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the study of L-684,248 analogs.

In Vitro γ-Secretase Activity Assay with Solubilized Membranes

This assay measures the direct inhibitory effect of compounds on γ-secretase activity in a cell-free system.

1. Preparation of Solubilized γ-Secretase:

-

HeLa cell membranes are treated with 1% CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) for 60 minutes at 4°C to solubilize the γ-secretase complex.[5]

-

The mixture is then centrifuged at 100,000 x g for 60 minutes to pellet insoluble material.[5]

-

The resulting supernatant, containing the solubilized enzyme, is collected.

2. In Vitro Reaction:

-

The solubilized γ-secretase preparation (protein concentration of ~2.5 mg/ml) is diluted 10-fold in assay buffer B and adjusted to a final CHAPSO concentration of 0.25%.[5]

-

A recombinant C-terminal fragment of APP (C100-FLAG) is added as a substrate.

-

The test compound (e.g., L-685,458) or vehicle control is added to the reaction mixture.

-

The reaction is incubated at 37°C for a defined period (e.g., 90 minutes).[5]

3. Detection of Aβ Peptides:

-

The reaction is stopped, and the generated Aβ peptides (Aβ40 and Aβ42) are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[5]

Cellular γ-Secretase Activity Assay

This assay assesses the ability of a compound to inhibit γ-secretase within a cellular context, providing insights into cell permeability and off-target effects.

1. Cell Culture and Treatment:

-

A suitable cell line, such as human neuroblastoma SH-SY5Y or CHO cells stably overexpressing human APP, is cultured to confluence.

-

The cells are treated with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).

2. Sample Collection and Preparation:

-

The conditioned medium is collected to measure secreted Aβ peptides.

-

The cells are lysed to extract intracellular proteins, including APP C-terminal fragments (CTFs).

3. Quantification of Aβ and CTFs:

-

Secreted Aβ40 and Aβ42 levels in the conditioned medium are quantified by ELISA.

-

Cellular levels of APP-CTFs (C83 and C99) are analyzed by Western blotting to confirm the inhibition of γ-secretase, which leads to an accumulation of its substrates.

Western Blotting for APP C-Terminal Fragments

This technique is used to visualize the accumulation of APP-CTFs, a direct consequence of γ-secretase inhibition.

1. Sample Preparation:

-

Cell lysates are prepared in a suitable lysis buffer containing protease inhibitors.

-

The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the C-terminus of APP (e.g., anti-APP-CTF).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection:

-

The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to APP-CTFs is quantified.[6][7][8][9]

Signaling Pathways and Inhibition Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by L-684,248 analogs and the workflow of their experimental evaluation.

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

Figure 2: Notch Signaling Pathway and Inhibition.

Figure 3: Workflow for Evaluating γ-Secretase Inhibitors.

Figure 4: Mechanism of Transition-State Analog Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. L-685458 | Small Molecules | Captivate Bio [captivatebio.com]

- 4. Synthesis and gamma-secretase activity of APP substrate-based hydroxyethylene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Presenilin 1 is linked with γ-secretase activity in the detergent solubilized state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. bio-rad.com [bio-rad.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. azurebiosystems.com [azurebiosystems.com]

In Vitro Characterization of L-684,248: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-684,248 is a potent, cell-permeable, transition-state analog inhibitor of γ-secretase, an intramembrane aspartyl protease.[1][2] It has been instrumental as a research tool in elucidating the physiological and pathological roles of γ-secretase, particularly in the context of Alzheimer's disease. This technical guide provides an in-depth overview of the in vitro characterization of L-684,248, including its inhibitory activity, binding characteristics, and the experimental protocols used for its evaluation.

Core Mechanism of Action

L-684,248 acts by directly targeting the active site of γ-secretase.[1][2] This enzyme complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] By inhibiting γ-secretase, L-684,248 effectively reduces the production of Aβ peptides. The γ-secretase complex is composed of four core protein components: presenilin (PSEN), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[3] L-684,248 is believed to bind to the presenilin subunit, which contains the catalytic aspartate residues.[2]

Quantitative Analysis of Inhibitory Activity

The potency of L-684,248 has been determined in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its efficacy.

| Assay Type | Target | IC50 (nM) | Reference |

| In Vitro γ-Secretase Activity Assay | Amyloid β-Protein Precursor (APP) Cleavage | 17 | [4] |

| Cell-Based Assay | APP-C99 Cleavage | 301.3 | [4] |

| Cell-Based Assay | Notch-100 Cleavage | 351.3 | [4] |

Experimental Protocols

In Vitro γ-Secretase Activity Assay

This assay measures the ability of L-684,248 to inhibit the cleavage of a γ-secretase substrate in a cell-free system.

Materials:

-

Partially purified γ-secretase enzyme preparation (e.g., from IMR-32 neuroblastoma cell membranes)[5]

-

Recombinant APP-C99 substrate

-

Assay buffer (e.g., HEPES buffer with detergents like CHAPSO)

-

L-684,248 at various concentrations

-

Detection reagents (e.g., antibodies for ELISA or Western blot)

Procedure:

-

Prepare reactions by combining the γ-secretase enzyme preparation, APP-C99 substrate, and assay buffer.

-

Add L-684,248 at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction (e.g., by adding a denaturing agent or by snap freezing).

-

Analyze the reaction products to quantify the amount of cleaved substrate (Aβ peptides or the C-terminal fragment). This can be done using techniques such as ELISA or Western blotting.

-

Plot the percentage of inhibition against the concentration of L-684,248 and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-684,248 to the γ-secretase complex. It typically involves the use of a radiolabeled form of a known γ-secretase inhibitor, such as [3H]-L-685,458.

Materials:

-

Cell membranes expressing the γ-secretase complex

-

Radioligand (e.g., [3H]-L-685,458)

-

Unlabeled L-684,248 at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled L-684,248.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of L-684,248.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Western Blot Analysis of APP Processing

This method is used to visualize the effect of L-684,248 on the processing of APP in a cellular context.

Materials:

-

Cells expressing APP (e.g., CHO cells stably expressing human APP)

-

L-684,248 at various concentrations

-

Cell lysis buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against APP C-terminal fragments (e.g., C99) and Aβ

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat the cells with varying concentrations of L-684,248 for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the APP C-terminal fragments.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of the C99 fragment is indicative of γ-secretase inhibition.

Visualizations

Caption: Amyloidogenic processing of APP and the inhibitory action of L-684,248.

Caption: Workflow for the in vitro characterization of L-684,248.

References

- 1. Modulation of γ-Secretase Activity by Multiple Enzyme-Substrate Interactions: Implications in Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of L-684,248: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-684,248, also referred to as L-685,458, has emerged as a potent and selective inhibitor of γ-secretase, a multi-subunit protease complex with critical roles in both health and disease.[1][2][3] The primary therapeutic interest in L-684,248 stems from its ability to modulate the processing of two key transmembrane proteins: the amyloid precursor protein (APP) and the Notch receptor. Dysregulation of APP processing is a central event in the pathogenesis of Alzheimer's disease, while aberrant Notch signaling is implicated in various cancers. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and relevant signaling pathways associated with L-684,248, offering a valuable resource for researchers exploring its therapeutic potential.

Mechanism of Action

L-684,248 functions as a transition-state analog inhibitor of γ-secretase.[4] This enzyme complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch.[5] By inhibiting γ-secretase, L-684,248 effectively blocks the final step in the production of amyloid-β (Aβ) peptides from APP and prevents the release of the Notch intracellular domain (NICD), which is the signaling-active form of the Notch receptor.

Data Presentation: Quantitative Analysis of L-684,248 Inhibition

The inhibitory activity of L-684,248 has been quantified across various experimental systems. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against γ-secretase and its downstream effects on APP and Notch processing.

| Target | Assay System | IC50 (nM) | Reference |

| γ-Secretase Activity | In vitro enzyme assay | 17 | [2][4] |

| Amyloid-β (Aβ40) Production | Neuro2A cells expressing human APP695 | 402 | [2] |

| Amyloid-β (Aβ42) Production | Neuro2A cells expressing human APP695 | 775 | [2] |

| Amyloid-β (Aβ40) Production | CHO cells expressing human APP695 | 113 | [3] |

| Amyloid-β (Aβ42) Production | CHO cells expressing human APP695 | 248 | [4] |

| Amyloid-β (Aβ40) Production | SH-SY5Y cells expressing spβA4CTF | 48 | [1][3] |

| Amyloid-β (Aβ42) Production | SH-SY5Y cells expressing spβA4CTF | 67 | [1] |

| γ-Secretase-mediated APP-C99 Cleavage | In vitro | 301.3 | [4] |

| γ-Secretase-mediated Notch-100 Cleavage | In vitro | 351.3 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments involving L-684,248.

In Vitro γ-Secretase Activity Assay

This assay measures the direct inhibitory effect of L-684,248 on the enzymatic activity of γ-secretase.

Materials:

-

Solubilized membrane fraction containing γ-secretase (e.g., from HEK293T cells)[6]

-

Fluorogenic γ-secretase substrate (e.g., a peptide containing the APP transmembrane domain flanked by a fluorophore and a quencher)[6]

-

Assay buffer (e.g., 150 mM sodium citrate, pH 6.4)[7]

-

L-684,248

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of L-684,248 in DMSO.

-

Perform serial dilutions of L-684,248 in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the solubilized membrane fraction containing γ-secretase to each well.

-

Add the different concentrations of L-684,248 or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.[8]

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of L-684,248 relative to the vehicle control and determine the IC50 value.

Cellular Amyloid Precursor Protein (APP) Processing Assay

This assay assesses the ability of L-684,248 to inhibit the production of Aβ peptides in a cellular context.

Materials:

-

A cell line stably overexpressing human APP with a familial Alzheimer's disease mutation (e.g., CHO cells with APPSw)[9]

-

Cell culture medium and supplements

-

L-684,248

-

DMSO

-

Cell lysis buffer

-

Aβ ELISA kit (for Aβ40 and Aβ42)

-

BCA protein assay kit

Procedure:

-

Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Prepare various concentrations of L-684,248 in cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of L-684,248 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 24-48 hours).[10]

-

Collect the conditioned medium from each well.

-

Lyse the cells and determine the total protein concentration using a BCA assay.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using an ELISA kit, following the manufacturer's instructions.

-

Normalize the Aβ levels to the total protein concentration.

-

Calculate the percent inhibition of Aβ production for each L-684,248 concentration and determine the IC50 values.

Cellular Notch Signaling Inhibition Assay

This assay evaluates the effect of L-684,248 on the Notch signaling pathway.

Materials:

-

A cell line engineered with a Notch-responsive reporter system (e.g., a luciferase reporter gene under the control of a CSL-responsive promoter) and expressing a constitutively active form of Notch (NotchΔE).[9]

-

Cell culture medium and supplements

-

L-684,248

-

DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the reporter cell line in a multi-well plate.

-

Treat the cells with various concentrations of L-684,248 or DMSO (vehicle control).

-

Incubate the cells for a sufficient period to allow for changes in reporter gene expression (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the percent inhibition of Notch signaling for each concentration of L-684,248 and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by L-684,248 is essential for a comprehensive understanding of its therapeutic potential. The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.

Caption: Amyloid and Notch signaling pathways inhibited by L-684,248.

Caption: Experimental workflow for cellular APP processing assay.

Conclusion

L-684,248 stands as a valuable research tool for dissecting the roles of γ-secretase in cellular processes and disease. Its potent and selective inhibitory profile provides a strong foundation for further investigation into its therapeutic potential, particularly in the context of Alzheimer's disease and cancer. The data and protocols presented in this guide are intended to facilitate and inspire future research aimed at translating the scientific understanding of L-684,248 into novel therapeutic strategies.

References

- 1. L-685,458 | γ-Secretase | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

Methodological & Application

Application Notes and Protocols for the Preparation of L-684,248 for Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "L-684,248" is not publicly available. The provided name may be incorrect or an internal designation. The following protocols are general guidelines for the preparation of poorly water-soluble compounds for animal studies and must be adapted based on the specific physicochemical properties of the compound . It is imperative to determine the solubility and stability of your specific test article before preparing any formulation for in vivo use.

Introduction

The successful in vivo evaluation of a novel compound hinges on the appropriate preparation of a dosing formulation that ensures accurate and reproducible delivery to the test subject. For poorly water-soluble compounds, this presents a significant challenge. This document provides a general framework for the dissolution and preparation of such compounds for administration in animal studies, with a focus on oral gavage.

Initial Solubility Screening

Prior to formulation, it is crucial to determine the solubility of the test compound in various pharmaceutically acceptable vehicles. This data will inform the selection of an appropriate formulation strategy.

Experimental Protocol: Small-Scale Solubility Assessment

-

Preparation: Weigh 1-5 mg of the test compound into separate small glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a selected vehicle from the table below.

-

Mixing: Vortex the vials vigorously for 1-2 minutes.

-

Observation: Visually inspect for complete dissolution. If the compound dissolves, add another aliquot of the compound and repeat until saturation is reached.

-

Quantification (Optional but Recommended): If a more precise solubility value is required, prepare saturated solutions, equilibrate for 24 hours, centrifuge to pellet undissolved compound, and quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS).

Table 1: Common Vehicles for Solubility Screening

| Vehicle Category | Examples | Properties and Considerations |

| Aqueous Vehicles | Purified Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. Should always be tested first. The pH can be adjusted to aid the dissolution of ionizable compounds. |

| Co-solvents | Polyethylene glycol 300/400 (PEG 300/400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO) | Used to increase the solubility of hydrophobic compounds. DMSO is generally limited to <10% of the final formulation for in vivo studies due to potential toxicity.[1][2] |

| Surfactants/Emulsifiers | Tween® 80 (Polysorbate 80), Cremophor® EL, Sodium Lauryl Sulfate (SLS) | Used at low concentrations (typically 0.1-5%) to wet the compound and improve its suspension in aqueous vehicles.[1] |

| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | Used to create uniform suspensions for compounds that do not dissolve. Typically prepared as a 0.5-2% solution in water.[1][3] |

| Oils | Corn oil, Sesame oil, Peanut oil | Suitable for highly lipophilic compounds. |

Formulation Strategy Selection

Based on the solubility screening, a formulation strategy can be selected.

Experimental Protocol: Preparation of a Suspension for Oral Gavage

This is often the most common method for administering poorly water-soluble, non-ionizable compounds. A common vehicle is 0.5% methylcellulose with 0.1% Tween® 80.

Materials:

-

Test compound (e.g., L-684,248)

-

Methylcellulose (MC)

-

Tween® 80 (Polysorbate 80)

-

Purified water

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Graduated cylinders and beakers

-

Scale

Protocol:

-

Prepare the Vehicle (0.5% MC / 0.1% Tween® 80):

-

Heat approximately half of the required volume of purified water to 60-70°C.

-

Slowly add the methylcellulose powder while stirring to disperse it.

-

Add the remaining volume of cold water and continue to stir until a clear, viscous solution is formed.

-

Add Tween® 80 to a final concentration of 0.1% and mix thoroughly.

-

Allow the vehicle to cool to room temperature.

-

-

Calculate Required Quantities:

-

Determine the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg for mice).[4]

-

Calculate the required concentration of the test compound in the vehicle.

-

Example: For a 10 mg/kg dose at 10 mL/kg, the concentration is 1 mg/mL.

-

-

Calculate the total volume of formulation needed for the study, including overage.

-

-

Prepare the Suspension:

-

Weigh the required amount of the test compound.

-

Place the compound in a mortar.

-

Add a small amount of the vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the powder and prevent clumping.

-

Gradually add the remaining vehicle while continuing to mix.

-

Transfer the mixture to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.

-

-

Storage and Handling:

-

Store the suspension in a well-sealed container, protected from light if the compound is light-sensitive.

-

Stir the suspension continuously before and during dose administration to ensure a uniform dose is withdrawn for each animal.

-

Table 2: Example Dose Calculations for a 25g Mouse

| Parameter | Value | Calculation |

| Animal Body Weight | 25 g | - |

| Target Dose | 10 mg/kg | - |

| Dosing Volume | 10 mL/kg | - |

| Required Concentration | 1 mg/mL | 10 mg/kg / 10 mL/kg |

| Volume per Animal | 0.25 mL | 10 mL/kg * 0.025 kg |

| Dose per Animal | 0.25 mg | 1 mg/mL * 0.25 mL |

Visualization of Experimental Workflow

Important Considerations

-

Vehicle Effects: The chosen vehicle should be non-toxic and should not have any pharmacological effects that could interfere with the study results.[5] Always include a vehicle-only control group in your animal study.

-

Stability: The stability of the test compound in the chosen formulation should be assessed, especially for studies involving repeated dosing over several days.

-

Homogeneity: For suspensions, it is critical to ensure that the formulation is homogenous to ensure accurate dosing. Continuous stirring is highly recommended.

-

Route of Administration: While this document focuses on oral gavage, the choice of vehicle will be highly dependent on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). Intravenous formulations must be sterile solutions, free of particulates.[6]

-

Animal Welfare: The viscosity of the formulation should be suitable for administration via the chosen route without causing undue stress or harm to the animal.[6] The dosing volume should also be within the recommended limits for the species being studied.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent for oral administration of test drugs - Animal and Zoology [protocol-online.org]

- 5. admescope.com [admescope.com]

- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rationale for Targeting CCK-B Receptors in Arthritis

Application Notes and Protocols for L-684,248 in Mouse Models of Arthritis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "L-684,248." The "L-" prefix is historically associated with compounds developed by Merck. Based on this nomenclature and the common targets of related "L-" compounds, it is hypothesized that L-684,248 may be a cholecystokinin-B (CCK-B) receptor antagonist. The following application notes and protocols are therefore based on the established methodologies for evaluating CCK-B receptor antagonists in inflammatory disease models, including arthritis. All recommendations are extrapolated from data on other compounds within this class and should be adapted based on the specific physicochemical and pharmacological properties of L-684,248 once they are determined.

Cholecystokinin (CCK) and gastrin are peptides that exert their effects through two main receptor subtypes: CCK-A and CCK-B (also known as CCK-2). While initially recognized for their roles in the gastrointestinal and central nervous systems, emerging evidence suggests the involvement of the CCK system in inflammation and pain modulation. The CCK-B receptor, in particular, has been implicated in inflammatory processes. Blockade of the CCK-B receptor may therefore represent a novel therapeutic strategy for inflammatory conditions such as rheumatoid arthritis.

Potential mechanisms by which CCK-B receptor antagonism may ameliorate arthritis include:

-

Modulation of Pro-inflammatory Cytokines: CCK has been shown to influence the release of inflammatory mediators. Antagonism of CCK-B receptors may lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Pain Perception: CCK-B receptors are involved in the modulation of pain signals in the central and peripheral nervous systems. Antagonists may therefore have analgesic effects, a key therapeutic goal in arthritis.

-

Immune Cell Function: CCK receptors are expressed on various immune cells, and their blockade could potentially alter immune cell trafficking and activation at the site of inflammation.

Quantitative Data Summary

Due to the lack of specific data for L-684,248, the following table summarizes dosage information for other CCK-B receptor antagonists that have been studied in vivo in rodents. This information can be used as a starting point for dose-range finding studies for L-684,248 in mouse models of arthritis.

| Compound Name | Animal Model | Route of Administration | Effective Dose Range | Observed Effects | Reference |

| L-365,260 | Rat | Intraperitoneal (IP) | 0.01 - 0.5 mg/kg | Modulation of feeding behavior (effects on sugar consumption) | [1] |

| PNB-001 | Rat | Oral | 5 - 20 mg/kg | Anti-inflammatory and analgesic effects in a model of inflammatory bowel disease | [2] |

| Proglumide | Mouse | Oral | 400 mg twice daily (human dose) | Decreased inflammation and fibrosis in a model of chronic pancreatitis | [3][4] |

| PD-135158 | Rat | Intra-nucleus accumbens | 3 - 30 µg | Modulation of feeding behavior | [1] |

Note: The provided doses are for different models and species. Dose-response studies are crucial to determine the optimal therapeutic window for L-684,248 in a mouse arthritis model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and well-characterized model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

L-684,248 (or other CCK-B antagonist)

-

Vehicle for L-684,248 (e.g., saline, DMSO, or as determined by solubility studies)

-

Syringes and needles (27G or smaller)

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Preparation of Emulsions:

-

Primary Immunization (Day 0): Prepare an emulsion of CII in CFA. Dissolve CII in 0.1 M acetic acid at 2 mg/mL overnight at 4°C. On the day of immunization, emulsify the CII solution with an equal volume of CFA to a final concentration of 1 mg/mL of CII.

-

Booster Immunization (Day 21): Prepare an emulsion of CII in IFA using the same procedure as above, substituting IFA for CFA.

-

-

Induction of Arthritis:

-

Day 0: Anesthetize mice. Administer 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

-

Day 21: Anesthetize mice. Administer 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

-

-

Treatment with L-684,248:

-

Begin treatment on a prophylactic (e.g., from Day 0 or Day 21) or therapeutic (e.g., after the onset of clinical signs) schedule.

-

Prepare L-684,248 in a suitable vehicle at the desired concentrations.

-

Administer L-684,248 via the desired route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day. A vehicle-treated group should be included as a control.

-

-

Monitoring and Assessment:

-

Monitor mice daily for the onset and severity of arthritis, typically starting from Day 21.

-

Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of one or more joints, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.

-

Body Weight: Monitor body weight as an indicator of general health.

-

At the end of the study (e.g., Day 42-56), euthanize mice and collect paws for histological analysis and blood for serum cytokine analysis.

-

Histological Analysis of Joints

-

Decalcify the collected paws in a suitable decalcification solution.

-

Process the tissues, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Safranin O to evaluate cartilage damage.

-

Score synovitis, pannus formation, cartilage erosion, and bone erosion by a blinded observer.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for CIA Model and L-684,248 Treatment

References

- 1. Individual differences in the feeding response to CCKB antagonists: role of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin-2/gastrin antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anti-inflammatory analgesics for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 5-Lipoxygenase (5-LO) in Primary Immune Cells

A comprehensive search for the 5-lipoxygenase inhibitor L-684,248 did not yield specific scientific literature, application notes, or protocols detailing its use in primary immune cells. The information available in public databases and scientific repositories on this particular compound is insufficient to generate detailed, accurate, and verifiable application notes and protocols as requested.

Therefore, this document provides a generalized framework and detailed protocols for studying 5-lipoxygenase (5-LO) in primary immune cells using a well-characterized and commonly cited 5-LO inhibitor, MK-886 , as a representative example. MK-886 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LO activity in cells. Researchers can adapt these protocols for other specific 5-LO inhibitors, keeping in mind the need for optimization based on the inhibitor's mechanism of action and potency.

Introduction to 5-Lipoxygenase in Primary Immune Cells

5-lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] In primary immune cells such as neutrophils, monocytes, and macrophages, the activation of 5-LO is a critical step in the response to inflammatory stimuli.[2] Upon cell activation, 5-LO translocates to the nuclear membrane where, in concert with the 5-lipoxygenase-activating protein (FLAP), it catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in smooth muscle contraction and increased vascular permeability.[3][4]

The study of 5-LO in primary immune cells is crucial for understanding the mechanisms of various inflammatory diseases, including asthma, atherosclerosis, and arthritis.[2] Specific inhibitors of the 5-LO pathway are invaluable tools for elucidating the role of leukotrienes in these processes and for the development of novel anti-inflammatory therapies.

Mechanism of Action of 5-LO Inhibitors (Exemplified by MK-886)

MK-886 does not directly inhibit the 5-LO enzyme itself. Instead, it binds to the 5-lipoxygenase-activating protein (FLAP) on the nuclear membrane. This binding prevents the translocation of 5-LO from the cytosol to the nuclear membrane and/or inhibits the transfer of arachidonic acid to the active site of 5-LO.[5] By disrupting the formation of the active 5-LO/FLAP complex, MK-886 effectively blocks the synthesis of all leukotrienes.

dot

References

- 1. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking Macrophage Leukotriene B4 Prevents Endothelial Injury and Reverses Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrinsic 5-lipoxygenase activity is required for neutrophil responsivity - PMC [pmc.ncbi.nlm.nih.gov]

Application of L-685,458, a γ-Secretase Inhibitor, in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Reference: The initial topic specified L-684,248. Extensive research indicates that L-684,248 is an analog to the more widely studied γ-secretase inhibitor, L-685,458. This document focuses on L-685,458, for which there is a greater body of published research in the context of cancer cell lines. The information provided herein on L-685,458 is expected to be highly relevant and applicable to the study of L-684,248 due to their structural and functional similarities as potent γ-secretase inhibitors.

Introduction

L-685,458 is a potent, cell-permeable, transition-state analog inhibitor of γ-secretase, a multi-subunit protease complex. In the context of cancer research, the primary target of L-685,458 is the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in the development and progression of various cancers by promoting cell proliferation, survival, and inhibiting differentiation. By inhibiting γ-secretase, L-685,458 prevents the final proteolytic cleavage of the Notch receptor, which is required for its activation. This leads to a downstream suppression of Notch target gene expression, thereby impeding cancer cell growth and survival.

Mechanism of Action

L-685,458 functions by blocking the catalytic activity of the γ-secretase complex. This inhibition prevents the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptors (Notch1-4) and the Amyloid Precursor Protein (APP). In cancer cells where Notch signaling is aberrantly activated, inhibition by L-685,458 leads to a reduction in the levels of the Notch Intracellular Domain (NICD). The NICD is the active form of the Notch receptor that translocates to the nucleus and acts as a transcriptional co-activator for genes that regulate cell proliferation, differentiation, and apoptosis.[1]

Quantitative Data

The inhibitory activity of L-685,458 has been quantified in various cancer cell lines, primarily focusing on its effect on cell viability and target cleavage.

Table 1: IC50 Values of L-685,458 for Inhibition of Cell Viability in Hepatoma Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| Huh7 | Hepatocellular Carcinoma | 12.91 |

| HepG2 | Hepatocellular Carcinoma | 12.69 |

| HLE | Hepatocellular Carcinoma | 21.76 |

| SKHep1 | Hepatocellular Carcinoma | 12.18 |

Table 2: IC50 Values of L-685,458 for Inhibition of γ-Secretase-Mediated Cleavage [1]

| Substrate | IC50 (nM) |

| APP-C99 | 301.3 |

| Notch-100 | 351.3 |

Signaling Pathway

The canonical Notch signaling pathway, which is inhibited by L-685,458, is depicted below.

Caption: Canonical Notch Signaling Pathway and Inhibition by L-685,458.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of L-685,458 on cancer cell lines.

Experimental Workflow

References

Application Notes and Protocols for L-685,248 (L-685,458) in Leukemia Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-685,248, correctly identified in scientific literature as L-685,458, is a potent, cell-permeable, transition-state analog inhibitor of γ-secretase. While initially investigated for its role in Alzheimer's disease research through the inhibition of amyloid precursor protein (APP) processing, its mechanism of action holds significant relevance for oncology, particularly in hematological malignancies such as leukemia. The γ-secretase complex is a key mediator of Notch signaling, a pathway frequently dysregulated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), where it plays a critical role in cell survival, proliferation, and differentiation. By inhibiting γ-secretase, L-685,458 effectively blocks Notch signaling, leading to cell cycle arrest and induction of apoptosis in susceptible leukemia cell populations.

These application notes provide a comprehensive overview of the use of L-685,458 for inducing apoptosis in leukemia cells, including summarized quantitative data for γ-secretase inhibitors, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation

While specific IC50 values for L-685,458 across a wide range of leukemia cell lines are not extensively published, the following tables summarize the inhibitory concentrations of L-685,458 on γ-secretase activity and the anti-proliferative effects of other γ-secretase inhibitors (GSIs) on various leukemia cell lines. This information can serve as a guide for determining effective concentrations for apoptosis induction studies.

Table 1: Inhibitory Activity of L-685,458 on γ-Secretase

| Target | Assay | IC50 | Reference |

| Amyloid β-protein precursor γ-secretase | In vitro activity assay | 17 nM | --INVALID-LINK-- |

| γ-secretase-mediated APP-C99 cleavage | Cellular assay | 301.3 nM | --INVALID-LINK-- |

| γ-secretase-mediated Notch-100 cleavage | Cellular assay | 351.3 nM | --INVALID-LINK-- |

Table 2: Anti-proliferative IC50 Values of Representative γ-Secretase Inhibitors in Leukemia Cell Lines

| GSI Compound | Leukemia Cell Line | IC50 | Reference |

| PF-03084014 | HPB-ALL (T-ALL) | ~100 nM | --INVALID-LINK-- |

| PF-03084014 | DND-41 (T-ALL) | ~200 nM | --INVALID-LINK-- |

| PF-03084014 | TALL-1 (T-ALL) | ~500 nM | --INVALID-LINK-- |

| PF-03084014 | Sup-T1 (T-ALL) | ~1 µM | --INVALID-LINK-- |

| GSI-I (Z-Leu-Leu-Nle-CHO) | Primary CLL cells | Apoptosis induction | --INVALID-LINK-- |

Note: The IC50 values for PF-03084014 are provided as a reference for the potency of GSIs in T-ALL cell lines. Researchers should perform dose-response studies to determine the optimal concentration of L-685,458 for their specific leukemia cell line of interest.

Signaling Pathway

The primary mechanism by which L-685,458 induces apoptosis in leukemia cells is through the inhibition of the Notch signaling pathway. The following diagram illustrates this process.

Caption: L-685,458 inhibits γ-secretase, blocking Notch signaling and promoting apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of L-685,458 on leukemia cells.

Leukemia Cell Culture and Treatment

Objective: To culture leukemia cell lines and treat them with L-685,458 to assess its effects on cell viability and apoptosis.

Materials:

-

Leukemia cell lines (e.g., Jurkat, MOLT-4, HL-60)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

L-685,458 (stock solution in DMSO)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

-

6-well or 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Maintain leukemia cell lines in RPMI-1640 medium at a density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Seed cells into 6-well or 96-well plates at a density of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of L-685,458 in culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the IC50.

-

Add the desired concentrations of L-685,458 to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest L-685,458 treatment.

-

Incubate the cells for various time points (e.g., 24, 48, 72 hours). Note that for some GSIs, longer incubation periods (5-14 days) may be necessary to observe significant apoptosis.

-

At each time point, determine cell viability using the Trypan blue exclusion assay.

-

Calculate the percentage of viable cells and plot a dose-response curve to determine the IC50 value.

Application Notes and Protocols for In Vivo Efficacy Studies of L-684,248

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-684,248 is a potent, dipeptidic inhibitor of γ-secretase, the enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a central event in the pathophysiology of Alzheimer's disease (AD). Therefore, inhibiting γ-secretase is a promising therapeutic strategy to reduce Aβ production. However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-fate decisions in various tissues. Inhibition of Notch signaling can lead to significant toxicity, particularly in the gastrointestinal tract and thymus.